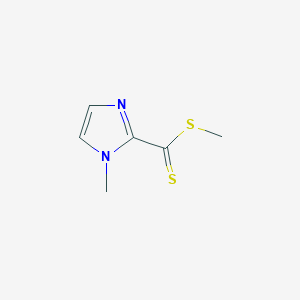
Methyl 1-methyl-1H-imidazole-2-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-1H-imidazole-2-carbodithioate is an organic compound with the molecular formula C6H8N2S2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-1H-imidazole-2-carbodithioate typically involves the reaction of 1-methylimidazole with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate. The general reaction scheme is as follows:
Step 1: 1-Methylimidazole reacts with carbon disulfide in the presence of a base to form 1-methylimidazole-2-carbodithioate.
Step 2: The intermediate product is then methylated using methyl iodide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-imidazole-2-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether.
Substitution: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
Methyl 1-methyl-1H-imidazole-2-carbodithioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-1H-imidazole-2-carbodithioate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain enzymes. The pathways involved in its biological activity are still under investigation, but it is believed to interfere with cellular processes by modulating enzyme activity and metal ion availability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-1H-imidazole-1-carbodithioate
- 1-Methylimidazole
- 1-Methyl-2-imidazolecarboxaldehyde
Uniqueness
Methyl 1-methyl-1H-imidazole-2-carbodithioate is unique due to its specific substitution pattern and the presence of the carbodithioate group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other imidazole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of ongoing scientific investigation.
Properties
CAS No. |
114260-14-9 |
|---|---|
Molecular Formula |
C6H8N2S2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
methyl 1-methylimidazole-2-carbodithioate |
InChI |
InChI=1S/C6H8N2S2/c1-8-4-3-7-5(8)6(9)10-2/h3-4H,1-2H3 |
InChI Key |
OVJJFGTXTXHLHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















